Titanium lactate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Titanium lactate can be synthesized by reacting titanium alkoxides or titanium tetrachloride with lactic acid under controlled conditions. The reaction typically involves the hydrolysis of titanium precursors in the presence of lactic acid, leading to the formation of this compound complexes .

Industrial Production Methods: In industrial settings, this compound is often produced by mixing butyl titanate, lactic acid, triethanolamine, and water in specific molar ratios. This mixture undergoes a series of reactions to form a gel-like substance, which is then purified and processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Titanium lactate undergoes various chemical reactions, including:

Condensation: In basic pH conditions, this compound undergoes condensation reactions to form gels containing anatase nanoparticles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Condensation: Basic conditions (high pH) promote condensation reactions.

Hydrolysis: Aqueous solutions and varying pH levels influence the hydrolysis process.

Major Products:

Titanium Dioxide (TiO2): A major product formed from the oxidation and hydrolysis of this compound.

Anatase Nanoparticles: Formed during condensation reactions in basic conditions.

Scientific Research Applications

Titanium lactate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which titanium lactate exerts its effects involves the formation of stable complexes with various biomolecules and inorganic materials. These complexes can undergo hydrolysis, oxidation, and condensation reactions, leading to the formation of titanium dioxide and other titanium-based materials. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules, which can influence the synthesis and stability of the resulting materials .

Comparison with Similar Compounds

Titanium lactate can be compared with other titanium-based compounds, such as:

Titanium(IV) bis(ammonium lactate)dihydroxide (TiBALDH): Similar in structure and used as a precursor for titanium dioxide synthesis.

Titanium(IV) isopropoxide: Another titanium precursor used in the synthesis of titanium dioxide, but with different reactivity and stability properties.

Titanium(IV) chloride: A commonly used titanium precursor with higher reactivity and different applications compared to this compound.

Uniqueness: this compound is unique due to its ability to form stable complexes in aqueous solutions without undergoing hydrolysis or condensation reactions, making it ideal for biomimetic synthesis and other applications where stability is crucial .

Biological Activity

Titanium lactate is a compound that has garnered attention in biomedical research due to its potential applications in enhancing the biological activity of titanium-based materials. This article explores the biological activity of this compound, focusing on its effects on cell viability, osteogenic properties, and antibacterial activities. We will also examine relevant case studies and research findings.

Overview of this compound

This compound is formed through the reaction of titanium compounds with lactic acid. Lactic acid itself is a significant metabolite in various biological processes, particularly in energy metabolism and cellular signaling. The incorporation of lactate into titanium compounds may enhance their biocompatibility and bioactivity, making them suitable for medical applications such as implants.

Biological Activity

1. Cell Viability and Cytotoxicity

Research indicates that this compound exhibits favorable cytocompatibility. Studies have shown that titanium surfaces modified with lactate do not induce significant cytotoxicity, as measured by lactate dehydrogenase (LDH) release assays. For instance, titanium surfaces treated with sodium plasma immersion ion implantation (Na-PIII) showed enhanced bioactivity compared to untreated titanium, with LDH levels indicating low toxicity .

Table 1: LDH Release from Various Titanium Treatments

| Treatment Type | LDH Release (U/L) | Cytotoxicity Level |

|---|---|---|

| Untreated Titanium | Low | Non-cytotoxic |

| Na-PIII Treated | Moderate | Low |

| NaOH Treated | High | Moderate |

2. Osteogenic Properties

This compound has been shown to promote osteogenic differentiation in stem cells. In vitro studies using rabbit bone marrow stem cells demonstrated that titanium surfaces modified with calcium phosphate and doped with lactate significantly enhanced cell adhesion and proliferation compared to control titanium surfaces . The osteogenic activity was assessed through alkaline phosphatase (ALP) activity and mineralization assays.

Case Study: Osteogenic Activity of this compound Coatings

- Objective: Evaluate the osteoconductive properties of this compound coatings.

- Method: Rabbit bone marrow stem cells were cultured on this compound-coated surfaces.

- Results: Enhanced ALP activity was observed, indicating increased osteogenesis compared to untreated titanium controls .

3. Antibacterial Activity

The antibacterial properties of this compound are also noteworthy. Research has indicated that titanium surfaces modified with lactic acid exhibit significant antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the release of lactic acid, which lowers the pH and inhibits bacterial growth .

Table 2: Antibacterial Efficacy of this compound Coatings

| Bacterial Strain | Zone of Inhibition (mm) | Efficacy Level |

|---|---|---|

| E. coli | 15 | High |

| S. aureus | 12 | Moderate |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Adhesion: Enhanced surface roughness and chemical composition facilitate better cell attachment.

- Metabolic Activity: Lactic acid acts as a signaling molecule that can influence cellular metabolism and promote survival under stress conditions .

- pH Regulation: The release of lactic acid creates an acidic environment that can deter bacterial colonization while promoting osteoblast activity.

Properties

CAS No. |

14678-53-6 |

|---|---|

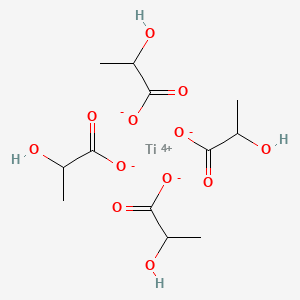

Molecular Formula |

C3H5O3Ti+3 |

Molecular Weight |

136.94 g/mol |

IUPAC Name |

2-hydroxypropanoate;titanium(4+) |

InChI |

InChI=1S/C3H6O3.Ti/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+4/p-1 |

InChI Key |

DRMGZHCYLDKBED-UHFFFAOYSA-M |

Canonical SMILES |

CC(C(=O)[O-])O.[Ti+4] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.